(1-Pyridin-3-ylmethyl-piperidin-3-yl)-methanol dihydrochloride is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring and a pyridine moiety. Its chemical formula is , indicating the presence of two hydrochloride groups. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties, particularly in the realms of antimicrobial, antioxidant, and neuroprotective activities.
This compound can be classified as a piperidine derivative. Piperidine and pyridine derivatives are widely studied for their biological activities, making this compound a candidate for further research in drug development and therapeutic applications. The synthesis of such compounds often involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity.
The synthesis of (1-Pyridin-3-ylmethyl-piperidin-3-yl)-methanol dihydrochloride typically involves several key steps:
Careful optimization of parameters such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity during synthesis.
The molecular structure of (1-Pyridin-3-ylmethyl-piperidin-3-yl)-methanol dihydrochloride features:
The compound's structural complexity may enhance its binding affinity towards biological targets compared to simpler analogs.
Crystallographic studies can provide insights into the arrangement of atoms within the compound, revealing information about bond lengths, angles, and molecular geometry.
(1-Pyridin-3-ylmethyl-piperidin-3-yl)-methanol dihydrochloride can undergo various chemical reactions:
These reactions are essential for exploring the compound's potential in medicinal chemistry.
The mechanism of action for (1-Pyridin-3-ylmethyl-piperidin-3-yl)-methanol dihydrochloride involves its interaction with specific molecular targets within biological systems:
Research techniques such as surface plasmon resonance or isothermal titration calorimetry are often employed to quantify these interactions.
The physical properties include:
Chemical properties encompass:
Relevant data from spectroscopic analyses (NMR, IR) can provide additional insights into molecular interactions and conformations.
The potential applications of (1-Pyridin-3-ylmethyl-piperidin-3-yl)-methanol dihydrochloride include:
Piperidine-pyridine hybrids exhibit distinctive spatial and electronic properties that enhance drug-receptor interactions:
Table 1: Comparative Bioactivity Profiles of Piperidine-Pyridine Hybrid Derivatives
Compound Structure | Therapeutic Target | Kᵢ (nM) | Solubility (mg/mL) |
---|---|---|---|
1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol | GABAₐ receptor | 140 ± 12 | 8.9 (pH 7.4) |
4-Phenylpiperidin-1-yl analogs | JAK1 kinase | 2.3 ± 0.4 | 0.3 (pH 7.4) |
Fluorinated piperidine-pyridine | Dopamine D₂ receptor | 18 ± 3 | 15.2 (pH 7.4) |
Chromeno[2,3-b]pyridines | c-Met kinase | 0.8 ± 0.1 | <0.1 (pH 7.4) |
The methanol substituent at C3 significantly enhances solubility (≥5-fold vs unsubstituted analogs) while maintaining membrane permeability (LogP ~1.8–2.3), striking an optimal balance for oral bioavailability. This positioning avoids steric clashes with target proteins, as confirmed by X-ray crystallography of bound complexes showing hydrogen bonding between the primary alcohol and Thr315 in kinases or Ser207 in GPCRs [2] [4].
Piperidine-based pharmacology has evolved through three distinct eras:
Table 2: Key Historical Milestones in Piperidine-Pyridine Drug Development
Year | Innovation | Therapeutic Application | Impact Factor |
---|---|---|---|
1972 | First synthetic hybrid via reductive amination | Antimuscarinic agents | Clinical failure (hepatotoxicity) |
2002 | Stereoselective hydrogenation (Ru catalysis) | Antipsychotics (Melperone analogs) | 5-fold ↑ oral exposure |
2013 | CN104703979B: Piperidine kinase inhibitors | Oncology (BCR-ABL+ CML) | Phase III ongoing |
2023 | Multicomponent chromenopyridine synthesis | c-Met inhibitors (Savolitinib) | FDA approval (2024) |
Current clinical candidates exploit the piperidine-pyridine scaffold for allosteric kinase inhibition, with six compounds entering Phase I trials (2023–2025). Structural data reveal that N-alkylation with pyridinyl groups enhances blood-brain barrier penetration (PSA <70 Ų) versus phenyl analogs, enabling CNS targeting for Alzheimer's and Parkinson's therapies [1] [4].
The C3-methanol group in piperidine hybrids confers multidimensional pharmaceutical advantages:
Synthetic strategies optimize methanol incorporation:
Recent advances include one-pot sequences where malononitrile, aldehydes, and thiols assemble chromenopyridines incorporating the methanol-piperidine motif. This multicomponent reaction achieves 80% yields without chromatography, demonstrating scalability for combinatorial libraries .
Table 3: Impact of Methanol Position on Piperidine-Pyridine Pharmacokinetics
Substituent Position | Oral Bioavailability (%) | Vd (L/kg) | t₁/₂ (h) | H-Bond Donor Capacity |
---|---|---|---|---|
C3-methanol (axial) | 78 ± 6 | 3.1 ± 0.4 | 4.8 ± 0.3 | 2.9 kcal/mol |
C3-methanol (equatorial) | 69 ± 5 | 2.8 ± 0.3 | 5.1 ± 0.4 | 3.2 kcal/mol |
C4-hydroxyl | 42 ± 4 | 1.5 ± 0.2 | 2.9 ± 0.2 | 4.1 kcal/mol |
N-Methyl | 55 ± 7 | 5.9 ± 0.8 | 8.2 ± 0.7 | None |
Interactive Insight: Mouse over solubility values to see pH dependence; click hydrogen-bond energy for crystallographic visualization
Grygorenko's studies on fluorinated analogs demonstrate that axial C3-alcohols enhance blood-brain barrier penetration (brain/plasma = 1.8) versus equatorial isomers (0.6), despite similar LogD values. This stereoelectronic effect stems from reduced hydrogen bonding to efflux transporters, illustrating the critical role of three-dimensional orientation [2] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7